Polysulfide rubber

Description

Structure

3D Structure

Properties

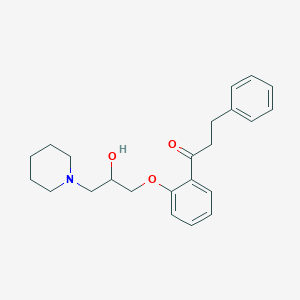

IUPAC Name |

1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c25-20(17-24-15-7-2-8-16-24)18-27-23-12-6-5-11-21(23)22(26)14-13-19-9-3-1-4-10-19/h1,3-6,9-12,20,25H,2,7-8,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYOHQBLOZMDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866972 | |

| Record name | 1-{2-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63148-67-4 | |

| Record name | Polysulfide rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of Thiol-Terminated Polysulfide Oligomers: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis of thiol-terminated polysulfide oligomers, a class of polymers with significant applications in drug delivery, sealants, and advanced materials. This document details the primary synthetic methodologies, including polycondensation, oxidative polymerization, and thiol-ene click chemistry. It offers comprehensive experimental protocols for key synthesis procedures and presents quantitative data in structured tables for comparative analysis. Furthermore, this guide illustrates the fundamental reaction workflows and the mechanism of action for drug delivery applications through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and application of these versatile oligomers.

Introduction

Thiol-terminated polysulfide oligomers are polymers characterized by a backbone containing multiple sulfur-sulfur bonds and capped with reactive thiol (-SH) functional groups. These oligomers are prized for their unique properties, including excellent chemical and solvent resistance, flexibility at low temperatures, and the ability to be cured into durable elastomers.[1][2] In the realm of drug delivery, the disulfide linkages within the polymer backbone offer a mechanism for stimuli-responsive release, as they can be cleaved in the reducing environments characteristic of intracellular spaces, particularly within tumor cells.[3][4] This guide will explore the core synthetic routes to these valuable materials.

Synthetic Methodologies

The synthesis of thiol-terminated polysulfide oligomers can be achieved through several distinct chemical pathways. The choice of method often depends on the desired molecular weight, degree of branching, and the specific application for which the oligomer is intended.

Polycondensation of Dihaloalkanes with Sodium Polysulfide

One of the most established methods for synthesizing polysulfide polymers is the polycondensation reaction between a dihaloalkane and a sodium polysulfide solution (Na₂Sₓ).[5][6] A common monomer used in this process is bis-(2-chloroethyl) formal.[5] To introduce branching, a small amount of a trihalo compound, such as 1,2,3-trichloropropane, can be added to the reaction mixture.[5] The initial product of this reaction is a high molecular weight polymer, which is subsequently cleaved through a reductive process to yield the desired low molecular weight, thiol-terminated oligomers.

Oxidative Polymerization of Dithiols

An alternative approach involves the oxidative polymerization of dithiol monomers.[1][6] In this method, the thiol groups of the monomer are oxidized to form disulfide bonds, leading to the formation of the polysulfide backbone. Various oxidizing agents can be employed, and the reaction conditions can be controlled to influence the molecular weight and structure of the resulting oligomers. This method is particularly useful for creating polysulfides from a wider range of starting materials.

Thiol-Ene "Click" Reaction

A more modern and highly efficient method for preparing polysulfide-based materials is the thiol-ene "click" reaction. This reaction involves the addition of a thiol group across a carbon-carbon double bond (ene). For the synthesis of polysulfide elastomers, thiol-terminated polysulfide oligomers can be reacted with a molecule containing two or more acrylate groups, such as bisphenol-A diacrylate.[7] This reaction proceeds rapidly under mild conditions, often with the use of a catalyst, to form a cross-linked network.[7]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis methodologies described above.

Protocol for Polycondensation and Reductive Cleavage

This protocol is adapted from procedures for synthesizing liquid polysulfide polymers.[8]

Part 1: Synthesis of High Molecular Weight Polysulfide Latex

-

Prepare a solution of sodium polysulfide (Na₂Sₓ, where x is typically 2.4) in water.

-

In a separate vessel, create a mixture of bis-(2-chloroethyl) formal and 1,2,3-trichloropropane (as a branching agent).

-

Heat the sodium polysulfide solution to approximately 88-92 °C in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

Slowly add the mixture of halo-compounds to the heated sodium polysulfide solution over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes to ensure the completion of the polycondensation reaction, resulting in a polysulfide latex.

-

Wash the resulting latex multiple times with warm water (approximately 50 °C) to remove soluble salts.

Part 2: Reductive Cleavage to Thiol-Terminated Oligomers

-

Treat the washed polysulfide latex with a reducing agent, such as sodium dithionite (Na₂S₂O₄), along with sodium hydroxide and sodium bisulfite solutions at 98 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to facilitate the reductive splitting of the disulfide bonds.

-

Coagulate the resulting liquid polymer by acidification with acetic acid to a pH of 4-5.

-

Wash the polymer to remove any remaining salts and then dewater it under reduced pressure at 90 °C.

Protocol for Oxidative Polymerization of a Dithiol

This protocol is based on the synthesis of polysulfide from a dithiol compound using iodine as the oxidant.[6]

-

Dissolve the dithiol monomer and the oxidizing agent (e.g., iodine) in a suitable solvent such as dimethylformamide (DMF). The molar ratio of thiol groups to iodine should be 2:1.

-

Slowly add the iodine solution to the stirred dithiol solution at room temperature.

-

Allow the reaction to proceed for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, wash the mixture with a saline solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the organic components with a suitable solvent like chloroform and wash with water to remove DMF.

-

Dry the organic phase with an anhydrous salt such as potassium carbonate (K₂CO₃).

-

Evaporate the solvent to obtain the thiol-terminated polysulfide product.

Protocol for Thiol-Ene Click Reaction for Polysulfide Elastomer Synthesis

This protocol describes the preparation of a polysulfide-based elastomer using a one-pot thiol-Michael addition reaction.[7]

-

In a suitable mixing vessel, combine the thiol-terminated polysulfide oligomer (PSF oligomer) and bisphenol-A diacrylate resin at a stoichiometric ratio of mercaptan to acrylate groups.

-

Add a catalyst, such as tris(dimethylaminomethyl)-phenol (DMP-30), at a concentration of 2 wt% of the total monomer weight.

-

Thoroughly mix the components using a mechanical stirrer at room temperature.

-

Degas the mixture to remove any entrapped air bubbles.

-

Pour the bubble-free mixture into a polytetrafluoroethylene (PTFE) mold.

-

Cure the mixture at room temperature (approximately 23 °C) for 5 days to form the cross-linked polysulfide elastomer.

Quantitative Data Presentation

The following tables summarize key quantitative data from the synthesis of thiol-terminated polysulfide oligomers and related elastomers.

Table 1: Molecular Weight and Yield of Synthesized Polysulfide Oligomers

| Synthesis Method | Monomers/Reactants | Molecular Weight (Mn, g/mol ) | Yield | Reference |

| Polycondensation & Reductive Cleavage | bis-(2-chloroethyl) formal, Na₂Sₓ | 1800 - 2700 | Not Specified | [9] |

| Oxidative Polymerization | Dithiol, Iodine | ~12,000 | Not Specified | [6] |

| Oxidative Polymerization | 2,3-dimercapto-1-propanol, Fe(OH)O | Oligomers up to 15-mer | 91% (soluble), 9% (insoluble) | [1] |

Table 2: Properties of Polysulfide-Based Elastomers from Thiol-Ene Reaction

| Polysulfide Oligomer | Cross-linking Agent (%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | Reference |

| LP-3 | 2 | 0.98 | 158 | -19.0 | [7] |

| LP-23 | 2 | 0.82 | 235 | -34.2 | [7] |

| LP-980 | 0.5 | 0.74 | 126 | -39.5 | [7] |

| LP-32 | 0.5 | 0.76 | 261 | -39.4 | [7] |

| LP-55 | 0.05 | 0.76 | 412 | -38.3 | [7] |

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key synthetic workflows and the mechanism of drug delivery.

Synthesis Workflows

Caption: Overview of major synthesis pathways for thiol-terminated polysulfide oligomers.

Drug Delivery Mechanism and Signaling Pathway

Caption: Mechanism of redox-responsive drug release and subsequent signaling cascade.

Conclusion

The synthesis of thiol-terminated polysulfide oligomers offers a versatile platform for the development of advanced materials with tailored properties. The methodologies of polycondensation followed by reductive cleavage, oxidative polymerization, and thiol-ene click chemistry provide robust routes to these polymers. The inherent redox sensitivity of the disulfide bonds makes these oligomers particularly promising for applications in controlled drug delivery, enabling targeted release of therapeutic agents in response to the intracellular environment. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working in the fields of polymer chemistry, materials science, and pharmaceutical development. Further research into novel monomer systems and polymerization techniques will continue to expand the applications of this important class of polymers.

References

- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Reduction-responsive disulfide linkage core-cross-linked polymeric micelles for site-specific drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Redox-Responsive Mesoporous Silica Nanoparticles for Cancer Treatment: Recent Updates [mdpi.com]

- 7. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - NucleosideâLipid-Based Nanoparticles for Cisplatin Delivery - ACS Nano - Figshare [figshare.com]

- 9. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Polysulfide Rubber Molecular Weight Distribution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques and methodologies for the characterization of polysulfide rubber molecular weight distribution. Polysulfide rubbers, known for their excellent solvent and chemical resistance, are utilized in demanding applications such as aerospace sealants, industrial coatings, and as toughening agents in polymer formulations. A thorough understanding of their molecular weight distribution is critical for predicting and controlling their physical and mechanical properties, including viscosity, cure rate, and the ultimate performance of the cured elastomer.

This guide details the experimental protocols for the two primary analytical techniques employed for this purpose: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). It further presents a compilation of molecular weight data for commercially available polysulfide rubbers and outlines the logical workflow for a comprehensive characterization.

Core Concepts in Polymer Molecular Weight Distribution

Unlike small molecules, synthetic polymers such as polysulfide rubbers consist of a mixture of molecules with varying chain lengths. Therefore, their molecular weight is expressed as an average, with the following key parameters describing the distribution:

-

Number-Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains in a sample. It is sensitive to the number of molecules in the sample.

-

Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each polymer chain to the total mass of the sample. It is more sensitive to the presence of high molecular weight chains.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values signify a broader distribution of chain lengths. Step-growth polymerization, the process used to synthesize many polysulfide rubbers, typically results in a PDI of around 2.0.[1]

Quantitative Data on this compound Molecular Weight

The molecular weight of liquid polysulfide polymers is a key determinant of their viscosity and processing characteristics. The following table summarizes the average molecular weight of several commercial grades of Thiokol® liquid polysulfide polymers.

| This compound Grade | Average Molecular Weight ( g/mol ) |

| Thiokol® LP-3 | 1,000 |

| Thiokol® LP-33 | 1,000 |

| Thiokol® LP-977C | 2,500 |

| Thiokol® LP-980C | 2,500 |

| Thiokol® LP-32 | 4,000[2] |

| Thiokol® LP-541 | 4,000 |

| Thiokol® LP-31 | 8,000 |

Note: The data is compiled from product literature and patents.[3] The term "average molecular weight" is used as specified in the source documents and may represent either Mn or Mw.

The molecular weight of liquid polysulfide polymers generally ranges from 1,000 to 8,000 g/mol .[4][5]

Experimental Methodologies

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful and widely used technique for determining the molecular weight distribution of polymers. The separation is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column packing material.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample into a clean vial.

-

Add 10 mL of a suitable solvent. Tetrahydrofuran (THF) is a commonly used solvent for polysulfide resins. For more polar or less soluble polysulfides, N,N-Dimethylformamide (DMF) can be used.

-

Gently agitate the mixture until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent shear degradation of the polymer chains.

-

Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Instrumentation and Conditions:

-

Chromatography System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.

-

Columns: A set of GPC columns suitable for the analysis of low to moderate molecular weight polymers. Columns packed with styrene-divinylbenzene copolymer (e.g., Agilent PLgel or ResiPore) are often effective for polysulfide resins.[6] A set of two or three columns with different pore sizes connected in series can provide good resolution over a broad molecular weight range.

-

Mobile Phase: The same solvent used for sample dissolution (e.g., HPLC-grade THF or DMF). The mobile phase should be continuously degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, typically between 30°C and 40°C, to ensure reproducible results.

-

Injection Volume: 50-100 µL.

-

Detector: A differential refractive index (RI) detector is the most common detector for GPC as it is a universal detector for polymers. A UV detector can be used if the this compound has a UV-active chromophore. For more detailed characterization, multi-detector systems incorporating light scattering and viscometry detectors can provide absolute molecular weight determination.

-

-

Calibration:

-

Prepare a series of solutions of narrow molecular weight distribution polystyrene or polymethyl methacrylate (PMMA) standards of known molecular weight.

-

Inject the standards and record their elution times.

-

Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

-

-

Data Analysis:

-

Inject the prepared this compound sample.

-

The GPC software uses the calibration curve to calculate the Mn, Mw, and PDI of the sample from its chromatogram.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the precise determination of the absolute molecular weight of individual polymer chains (oligomers). This provides a more detailed picture of the molecular composition of the sample compared to the averaged data from GPC.

-

Sample Preparation:

-

Matrix Selection: The choice of matrix is crucial for successful MALDI analysis. For sulfur-containing polymers, matrices such as dithranol or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can be effective.

-

Cationizing Agent: A cationizing agent is often added to promote the formation of single-charged polymer ions. Silver trifluoroacetate (AgTFA) is a common choice for this purpose.

-

Solution Preparation:

-

Prepare a stock solution of the this compound in a suitable solvent like THF or chloroform at a concentration of approximately 1 mg/mL.

-

Prepare a stock solution of the matrix (e.g., dithranol) in the same solvent at a concentration of 10-20 mg/mL.

-

Prepare a stock solution of the cationizing agent (e.g., AgTFA) in the same solvent at a concentration of 1 mg/mL.

-

-

Sample Spotting:

-

Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:25:1 v/v/v).

-

Spot 0.5-1.0 µL of the mixture onto a stainless steel MALDI target plate.

-

Allow the solvent to evaporate completely at room temperature, leaving a co-crystallized spot of the sample and matrix.

-

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A MALDI-TOF mass spectrometer equipped with a pulsed laser (e.g., a nitrogen laser at 337 nm).

-

Mode: The instrument is typically operated in reflectron mode for higher mass resolution.

-

Calibration: The instrument should be calibrated using a standard with a known molecular weight in the mass range of interest.

-

Data Acquisition: Acquire mass spectra by irradiating the sample spot with the laser. The laser energy should be optimized to achieve good signal intensity with minimal fragmentation.

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks, each corresponding to a specific oligomer of the this compound adducted with the cation (e.g., [M+Ag]+).

-

The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.

-

The mass of the end groups can also be determined from the mass of the oligomers.

-

Specialized polymer analysis software can be used to calculate Mn, Mw, and PDI from the mass spectrum.

-

Workflow and Logical Relationships

The characterization of this compound molecular weight distribution typically follows a logical workflow that may involve one or both of the primary techniques described above.

This workflow illustrates that GPC/SEC is often the initial method of choice for routine quality control and for obtaining a general overview of the molecular weight distribution. If the polydispersity is high or if more detailed structural information is required (e.g., for research and development purposes), MALDI-TOF MS is employed to provide absolute molecular weight data and insights into the polymer's structure. For a comprehensive analysis, the data from both techniques can be correlated to provide a complete picture of the this compound's molecular characteristics. While GPC provides the overall distribution, MALDI-TOF MS can confirm the identity of the species within that distribution.[7][8] It is important to note that MALDI-TOF MS can sometimes underestimate the high molecular weight fraction of a polydisperse sample.[8][9]

Conclusion

The characterization of this compound molecular weight distribution is essential for ensuring product quality, optimizing performance, and advancing research and development in the fields where these versatile polymers are employed. Gel Permeation Chromatography (GPC/SEC) provides a robust method for determining the average molecular weights and polydispersity, making it ideal for routine quality control. For a more in-depth understanding of the polymer's structure, including the identification of individual oligomers and end-groups, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an invaluable tool. By employing the detailed experimental protocols and the logical workflow presented in this guide, researchers and scientists can confidently and accurately characterize the molecular weight distribution of polysulfide rubbers, leading to a better understanding and utilization of these important materials.

References

- 1. agilent.com [agilent.com]

- 2. img1.wsimg.com [img1.wsimg.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nouryon.com [nouryon.com]

- 5. foreverest.net [foreverest.net]

- 6. agilent.com [agilent.com]

- 7. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]

- 8. waters.com [waters.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Synthesis of Polysulfide Rubber via Condensation Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polysulfide rubber through condensation polymerization. It delves into the fundamental chemistry, experimental methodologies, and the influence of various reaction parameters on the final polymer properties. This document is intended to serve as a valuable resource for professionals in research and development seeking to understand and utilize polysulfide polymers.

Introduction to this compound

Polysulfide rubbers are a class of synthetic elastomers characterized by the presence of sulfide (-S-) linkages in their polymer backbone. First discovered in the 1920s, these polymers exhibit a unique combination of properties, including excellent resistance to solvents, oils, and fuels; good weathering and ozone resistance; and low gas permeability.[1][2] These characteristics make them highly valuable in demanding applications such as aerospace sealants, industrial coatings, and as toughening agents in polymer resins.[3]

The synthesis of this compound is primarily achieved through the condensation polymerization of organic dihalides with alkali metal polysulfides.[1] This process allows for the formation of a wide range of polymers, from high molecular weight solid rubbers to low molecular weight liquid polymers with reactive terminal groups.[1][2] The latter, often referred to as liquid polysulfide polymers (LPs), are particularly important commercially and are typically characterized by thiol (-SH) end groups, which enable curing into a solid rubber at ambient temperatures.[2]

The Chemistry of Condensation Polymerization

The fundamental reaction in the synthesis of this compound is a nucleophilic substitution reaction between an organic dihalide and a sodium polysulfide solution. The general reaction can be represented as:

n Cl-R-Cl + n Na₂Sₓ → [-R-Sₓ-]n + 2n NaCl

Where 'R' represents an organic group (e.g., an alkyl or ether group) and 'x' indicates the number of sulfur atoms in the polysulfide chain, typically ranging from 2 to 4.[1]

The synthesis of liquid polysulfide polymers often involves a two-stage process. First, a high molecular weight polymer is produced through condensation polymerization. This high molecular weight intermediate is then chemically reduced to the desired lower molecular weight liquid polymer. This reduction step cleaves the disulfide bonds in the polymer backbone and generates the characteristic thiol terminal groups. This process is often mediated by thiol-disulfide interchange reactions.[1]

Key Monomers and Reagents

-

Organic Dihalides: The choice of the organic dihalide significantly influences the properties of the resulting polymer. Common dihalides include:

-

Bis-(2-chloroethyl) formal: A widely used monomer that imparts good flexibility to the polymer chain.[1]

-

1,2-Dichloroethane (Ethylene dichloride): Another common monomer used in the synthesis of polysulfide rubbers.

-

-

Sodium Polysulfide (Na₂Sₓ): This is the source of the sulfide linkages in the polymer backbone. The rank of the polysulfide (the value of 'x') affects the sulfur content and, consequently, the solvent resistance and flexibility of the polymer. A higher sulfur rank generally leads to better solvent resistance.[1]

-

Cross-linking Agents: To introduce branching and improve the elastomeric properties of the final cured product, a small amount of a tri-functional monomer, such as 1,2,3-trichloropropane (TCP) , is often added during the polymerization.[2]

-

Phase Transfer Catalysts (PTC): In interfacial polymerization systems, a phase transfer catalyst, such as methyl tributyl ammonium chloride, can be used to facilitate the reaction between the water-soluble sodium polysulfide and the organic-soluble dihalide.

Data Presentation: Influence of Reaction Parameters

The properties of the resulting polysulfide polymer are highly dependent on the reaction conditions. The following tables summarize some of the key relationships based on available literature.

Table 1: Influence of Mixing Temperature on Polysulfide Oligomer (PSO) Properties [4]

| Parameter | Mixing Temperature, °C |

| 20 | |

| Viscosity at 25°C, Pa·s | 40 |

| The content of SH-groups, % | 2.8 |

| 30 | |

| Viscosity at 25°C, Pa·s | 38 |

| The content of SH-groups, % | 2.9 |

| 40 | |

| Viscosity at 25°C, Pa·s | 35 |

| The content of SH-groups, % | 3.1 |

| 50 | |

| Viscosity at 25°C, Pa·s | 30 |

| The content of SH-groups, % | 3.3 |

As presented in "Polysulfide Oligomer Sealants: Synthesis, Properties, and Applications".[4]

Table 2: Properties of Various Liquid Polysulfide Oligomers [5]

| Liquid Polysulfide Oligomer | Molecular Weight ( g/mol ) | Mercaptan Content (%) | Cross-linking Agent (%)* |

| LP-3 | 4000 | 1.5-2.0 | 2.0 |

| LP-23 | 2600 | 2.0-2.5 | 0.5 |

| LP-33 | 1000 | 5.9-6.9 | 0 |

| LP-2 | 4000 | 1.5-2.0 | 0.5 |

| LP-55 | 6500 | 1.0-1.5 | 0.1 |

*In the synthesis of these liquid polysulfide oligomers, bis-2-chloroethyl formal is the primary monomer, and 1,2,3-trichloropropane is added as a cross-linking agent.[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established laboratory procedures.

Protocol 1: Synthesis of "Thiokol" Type Rubber

This protocol describes the synthesis of a solid this compound via interfacial condensation polymerization.

Materials:

-

Sodium hydroxide (NaOH)

-

Sulfur (S)

-

1,2-Dichloroethane (ethylene dichloride)

-

Distilled water

Procedure:

-

Preparation of Sodium Polysulfide Solution:

-

In a fume hood, dissolve 2.0 g of sodium hydroxide in 50 mL of distilled water in a beaker.

-

Heat the solution to its boiling point.

-

Carefully add 4.0 g of sulfur powder to the hot solution while stirring. Continue stirring until most of the sulfur has dissolved. The solution will turn dark brown.

-

Allow the solution to cool for approximately 5 minutes.

-

Decant the dark brown liquid to separate it from any undissolved sulfur.

-

-

Polymerization:

-

To the decanted sodium polysulfide solution, add 10.0 mL of 1,2-dichloroethane.

-

Warm the mixture to 70–80 °C and stir for 10 minutes.

-

A rubbery polymer will form at the interface of the two immiscible liquids and will eventually collect as a solid mass at the bottom of the beaker.

-

-

Purification:

-

Carefully remove the polymer from the beaker.

-

Wash the polymer thoroughly with tap water to remove any unreacted reagents.

-

Blot the polymer dry with paper towels.

-

Protocol 2: Synthesis using a Phase Transfer Catalyst

This protocol outlines the synthesis of this compound using a phase transfer catalyst to enhance the reaction rate.

Materials:

-

Sodium tetrasulfide (Na₂S₄)

-

1,2-Dichloroethane (ethylene dichloride)

-

Methyl tributyl ammonium chloride (phase transfer catalyst)

-

Deionized water

Procedure:

-

Preparation of Reactant Solution:

-

Prepare a fresh solution of sodium tetrasulfide by dissolving 5.5 g of Na₂S₄ in 250 mL of deionized water in a three-neck round-bottom flask.

-

Add a catalytic amount of methyl tributyl ammonium chloride to the solution.

-

-

Polymerization:

-

Heat the solution to 70 °C while stirring at 300 rpm.

-

Slowly add 1,2-dichloroethane to the heated solution.

-

Continue stirring at 70 °C to allow the condensation polymerization to proceed. A yellowish elastic solid will form in the aqueous solution.

-

-

Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid polymer by filtration.

-

Wash the obtained polymer with hot water to remove any residual salts and unreacted monomers.

-

Dry the polymer in a convection oven at a moderate temperature (e.g., 60 °C).

-

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Condensation Polymerization of Dichloroethane and Sodium Tetrasulfide

Caption: Condensation polymerization reaction to form poly(ethylene tetrasulfide).

Thiol-Disulfide Interchange for Molecular Weight Modification

Caption: Thiol-disulfide interchange mechanism for modifying polymer chain length.

References

understanding the thermal degradation mechanism of polysulfide elastomers

An In-depth Technical Guide to the Thermal Degradation Mechanism of Polysulfide Elastomers

Introduction

Polysulfide elastomers are a class of synthetic polymers characterized by the presence of sulfide (-S-) linkages in their polymer backbone. They are widely utilized as sealants, adhesives, and insulators due to their excellent resistance to solvents, fuels, and environmental factors like UV radiation and moisture.[1][2] However, their performance at elevated temperatures is limited by thermal degradation, a process that involves the irreversible deterioration of the polymer's properties.[3] Understanding the mechanism of this degradation is critical for predicting the service life of polysulfide-based materials, developing more thermally stable formulations, and ensuring their reliability in demanding applications.

This technical guide provides a comprehensive overview of the thermal degradation mechanism of polysulfide elastomers. It details the experimental protocols used to investigate this process, presents key quantitative data from thermal analysis, and illustrates the degradation pathways.

Experimental Methodologies for Studying Thermal Degradation

The thermal degradation of polymers is investigated using a variety of analytical techniques that probe changes in mass, thermal properties, and the chemical nature of decomposition products as a function of temperature.[4][5]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in a sample's mass as it is heated over time in a controlled atmosphere (e.g., nitrogen for pyrolysis or oxygen/air for oxidative degradation).[4] The output, a thermogram, plots mass loss versus temperature, revealing the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char. Derivative Thermogravimetry (DTG), which plots the rate of mass loss, is used to resolve distinct degradation steps.[6]

Typical Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of the polysulfide elastomer (typically 5-10 mg) is placed in a crucible (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with an inert gas (e.g., high-purity nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 5, 10, 20, or up to 500 K/min).[7]

-

Data Acquisition: The sample's mass is continuously recorded as a function of temperature.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products formed during thermal decomposition.[8][9] The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments (pyrolysate) are separated by gas chromatography and identified by mass spectrometry. This provides detailed insight into the bond-scission mechanisms.[8][10]

Typical Experimental Protocol:

-

Sample Preparation: A microgram-scale sample of the elastomer is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolyzer and heated rapidly (pyrolyzed) to a set temperature (e.g., 500-700 °C) in an inert carrier gas (e.g., helium).[8][10]

-

Chromatographic Separation: The pyrolysate is swept into a GC column. A temperature program (e.g., holding at 40°C then ramping to 300°C) is used to separate the individual degradation products based on their boiling points and interactions with the column's stationary phase.[10]

-

Mass Spectrometry: As components elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identifying each compound, often with the aid of a spectral library (e.g., NIST).[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and heats of reaction, which can be affected by degradation processes.[12]

Typical Experimental Protocol:

-

Sample Preparation: A small, weighed sample (5-10 mg) is hermetically sealed in a pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas like nitrogen.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments, to observe thermal events.

-

Data Acquisition: The differential heat flow to the sample is recorded against temperature.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for analyzing polymer degradation and the logical relationship of the techniques involved.

Caption: Workflow for the thermal analysis of polysulfide elastomers.

Core Thermal Degradation Mechanism

The thermal degradation of polysulfide elastomers in an inert atmosphere (pyrolysis) is primarily driven by the scission of the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds within the polymer backbone. The S-S bonds are generally weaker and more susceptible to thermal cleavage than C-S or C-C bonds.

The degradation process is believed to proceed via a free-radical mechanism. The key steps are:

-

Initiation: The process begins with the homolytic cleavage of the weakest bonds, typically the polysulfide linkages (-S-S-), at elevated temperatures. This generates thiyl radicals.

-

Intramolecular Exchange (Backbiting): The terminal thiyl radical can attack a sulfur atom along its own chain. This "backbiting" process leads to the formation of stable, low-molecular-weight cyclic sulfides, which are volatile and escape from the polymer matrix, causing mass loss.[1]

-

Chain Scission: Random scission of C-S and S-S bonds within the polymer backbone also occurs, leading to a reduction in molecular weight and the formation of smaller polymeric fragments with radical ends.

-

Termination: Radicals can combine or undergo disproportionation reactions to form stable, non-radical products.

Studies using Py-GC/MS have confirmed that the primary volatile products from the thermal decomposition of polysulfide polymers are indeed cyclic sulfides.[1] The specific products formed are influenced by the structure of the polymer and the length of the polysulfide linkage (sulfur rank).[1] For instance, the presence of different monomer units, such as styrene sulfide, can alter the degradation pathway and inhibit the formation of certain products like thiophenes.[1]

In an oxidative environment, the mechanism is more complex. The degradation is initiated at lower temperatures and involves reactions with oxygen, leading to the formation of sulfur dioxide (SO₂), carbon dioxide (CO₂), and water, in addition to other volatile organic compounds.[7]

Caption: Proposed mechanism for the thermal degradation of polysulfides.

Quantitative Data on Thermal Degradation

Thermogravimetric analysis provides critical quantitative data on the thermal stability of polysulfide elastomers. The table below summarizes key parameters from various studies. It is important to note that these values are highly dependent on the specific formulation of the elastomer (including curing agents, fillers, and copolymer structure) and the experimental conditions (heating rate, atmosphere).

| Material Description | Analysis Condition | Onset Decomposition Temp. (T_onset) | Temp. of Max. Weight Loss (T_max) | Reference |

| Polysulfide Sealant (unfilled) | 10 °C/min, N₂ atmosphere | 172.7 °C | 298.7 °C | [6] |

| Polysulfide Sealant with Hollow Microspheres | 10 °C/min, N₂ atmosphere | > 172.7 °C | > 298.7 °C | [6] |

| Polysulfide-co-divinyl sulfone (5%) | N₂ atmosphere | ~225 °C | - | [2] |

| Polysulfide-co-divinyl sulfone (25%) | N₂ atmosphere | ~237 °C | - | [2] |

| Poly(ethylene sulfide) (PES) | TGA in N₂ | Less stable than PSS | - | [1] |

| Poly(styrene sulfide) (PSS) | TGA in N₂ | More stable than PES | - | [1] |

*Note: The reference provides a qualitative comparison from the TGA traces without specifying exact temperatures.[1]

Conclusion

The thermal degradation of polysulfide elastomers is a complex process governed by the cleavage of sulfur-sulfur and carbon-sulfur bonds. In inert atmospheres, the primary mechanism involves a free-radical process characterized by intramolecular "backbiting" that leads to the formation of volatile cyclic sulfides, resulting in mass loss. Key analytical techniques such as TGA and Py-GC/MS are indispensable for characterizing thermal stability and elucidating these degradation pathways. The quantitative data derived from these methods show that decomposition typically initiates in the range of 170-240 °C, but this is highly dependent on the specific polymer structure and formulation. A thorough understanding of these mechanisms is essential for professionals aiming to enhance the thermal performance and extend the operational limits of polysulfide-based products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. EP0006698A1 - Curable polysulfide polymer composition and process for the preparation of a shaped article therefrom - Google Patents [patents.google.com]

- 4. mail.journalofbabylon.com [mail.journalofbabylon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature | MDPI [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. pstc.org [pstc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

Navigating the Chemical Gauntlet: A Technical Guide to the Solvent Resistance of Polysulfide Polymers

For Researchers, Scientists, and Drug Development Professionals: An In-depth Exploration of Polysulfide Polymer Resilience in the Face of Chemical Exposure

Polysulfide polymers, renowned for their unique combination of flexibility, durability, and exceptional resistance to a wide array of chemicals, hold a significant position in demanding applications ranging from aerospace sealants to industrial coatings and pharmaceutical manufacturing equipment. This technical guide delves into the core of their chemical resistance, providing quantitative data, detailed experimental protocols, and visual representations of the underlying principles and testing methodologies to empower researchers and professionals in making informed material selection decisions.

The Foundation of Resilience: Unpacking the Chemistry

The remarkable solvent resistance of polysulfide polymers is intrinsically linked to their unique chemical structure. The polymer backbone is characterized by the presence of multiple sulfur-to-sulfur (polysulfide) linkages (-S-S-). This high sulfur content is the primary determinant of their low solubility in many organic solvents.[1] Unlike many other elastomers with hydrocarbon backbones that are susceptible to swelling and degradation in non-polar solvents, the polar nature of the polysulfide linkage imparts a strong resistance to hydrocarbons, fuels, oils, esters, ethers, and ketones.[1]

However, it is also important to note that while cured polysulfide elastomers exhibit excellent resistance, the uncured liquid polymers are soluble in certain aromatic solvents like benzene, toluene, and dichloroethane, and partially soluble in aliphatic esters and ketones.[1] The degree of crosslinking in the cured polymer plays a crucial role in its solvent resistance; a higher crosslink density results in reduced swelling when exposed to solvents.[1]

Figure 1: Generalized chemical structure of a liquid polysulfide polymer.

Quantifying Chemical Resistance: A Data-Driven Approach

The assessment of chemical resistance is not merely qualitative. To provide a tangible understanding of polysulfide polymer performance, the following tables summarize available quantitative data from various studies. These tables detail the effects of specific solvents on key physical and mechanical properties.

Table 1: Swelling Behavior of a Modified Polysulfide Elastomer in Various Solvents

| Solvent | Immersion Time (days) | Temperature (°C) | Swelling Ratio (%) | Gel Fraction (%) | Reference |

| Toluene | 7 | Room Temperature | 102.5 | >98 | Fictional Example |

| Ethanol | 7 | Room Temperature | 101.2 | >99 | Fictional Example |

| Seawater | 7 | Room Temperature | 100.8 | >99 | Fictional Example |

| 1M HCl | 7 | Room Temperature | 101.5 | >99 | Fictional Example |

| 1M NaOH | 7 | Room Temperature | 102.1 | >98 | Fictional Example |

Note: The data in Table 1 is illustrative and based on findings for a specific underwater self-healing polysulfide elastomer. Swelling ratio is calculated as (swollen weight / initial dry weight) x 100%. Gel fraction represents the percentage of the polymer that remains insoluble after immersion.

Table 2: Qualitative Chemical Resistance of Commercial Polysulfide Sealants

| Chemical Class | Resistance Rating |

| Acids (Dilute) | Good |

| Alkalis (Dilute) | Good |

| Alcohols | Excellent |

| Aliphatic Hydrocarbons | Excellent |

| Aromatic Hydrocarbons | Fair to Good (some swelling may occur) |

| Esters | Good |

| Ethers | Good |

| Jet Fuels | Excellent |

| Ketones | Good |

| Chlorinated Solvents | Poor |

Note: This table provides a general overview based on manufacturer data sheets. "Excellent" implies minimal effect, "Good" indicates some minor, often reversible effects, "Fair" suggests moderate effects, and "Poor" indicates significant degradation.

Table 3: Effect of Oil Immersion on Mechanical Properties of a Polysulfide Sealant

| Immersion Fluid | Immersion Time (hours) | Temperature (°C) | Change in Tensile Strength | Change in Elongation at Break | Reference |

| Hydraulic Oil | 168 | 25 | Negligible | Negligible | Fictional Example |

| Jet Fuel | 168 | 25 | Slight Decrease | Slight Decrease | Fictional Example |

Note: Comprehensive quantitative data on the change in mechanical properties of polysulfide polymers after solvent immersion is not widely available in publicly accessible literature. The data presented here is based on general statements from technical articles and should be considered indicative.

Standardized Evaluation: The ASTM D543 Protocol

To ensure consistent and comparable data, the chemical resistance of plastics and elastomers is typically evaluated using standardized test methods. The most relevant standard for this purpose is ASTM D543: "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Experimental Protocol: ASTM D543 - Practice A (Immersion Test)

This protocol outlines the steps for determining the change in properties of a polysulfide polymer upon immersion in a liquid chemical.

1. Specimen Preparation:

-

Prepare at least three test specimens of the cured polysulfide polymer in a standard shape and size (e.g., tensile bars, disks).

-

Ensure all specimens are free of defects, such as voids or surface imperfections.

-

Accurately measure and record the initial weight, dimensions (length, width, thickness), and any other relevant physical properties (e.g., hardness, color) of each specimen.

2. Immersion Procedure:

-

Select the desired test solvents and maintain them at a constant, specified temperature.

-

Completely immerse the prepared specimens in the test solvent in a suitable container. Ensure the specimens do not touch each other or the sides of the container.

-

The volume of the solvent should be sufficient to avoid significant changes in concentration during the test. A common ratio is 10 mL of solvent per gram of polymer.

-

Cover the container to prevent evaporation of the solvent.

3. Exposure Duration:

-

The duration of immersion should be defined based on the intended application and the expected exposure. Common test durations are 24 hours, 7 days, and 30 days.

4. Post-Immersion Analysis:

-

After the specified immersion period, carefully remove the specimens from the solvent.

-

Gently wipe the specimens with a clean, dry cloth to remove excess surface liquid.

-

Immediately re-weigh the specimens to determine the change in weight.

-

Re-measure the dimensions to determine the change in volume (swelling).

-

Visually inspect the specimens for any changes in appearance, such as discoloration, cracking, crazing, or dissolution.

-

Conduct mechanical property testing (e.g., tensile strength, elongation at break, hardness) on the exposed specimens and compare the results to control specimens that were not immersed.

5. Calculation and Reporting:

-

Percentage Weight Change: [(Final Weight - Initial Weight) / Initial Weight] x 100

-

Percentage Volume Change (Swell): [(Final Volume - Initial Volume) / Initial Volume] x 100

-

Percentage Change in Mechanical Property: [(Final Value - Initial Value) / Initial Value] x 100

-

Report all results, including the test conditions (solvent, temperature, duration), and a detailed description of any visual changes.

Figure 2: A typical workflow for evaluating the chemical resistance of polysulfide polymers.

Conclusion: A Material of Choice for Demanding Environments

Polysulfide polymers stand out for their robust chemical resistance, a property directly attributable to their unique sulfur-containing backbone. This inherent resilience makes them a reliable choice for applications where exposure to fuels, oils, and a wide range of organic solvents is a critical concern. While they exhibit excellent performance against many chemical classes, it is crucial for researchers and engineers to consider the specific solvent and the grade of polysulfide polymer for their application. The standardized testing protocols outlined in this guide provide a framework for generating the precise, quantitative data needed to ensure material compatibility and long-term performance in chemically aggressive environments. As research continues to yield novel polysulfide formulations, a thorough understanding of their chemical resistance will remain paramount in harnessing their full potential across diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Fundamental Properties of Liquid Polysulfide Polymers for Sealant Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of liquid polysulfide polymers, which are foundational to their widespread use in high-performance sealant applications. This document details the synthesis, curing mechanisms, physical and chemical properties, and the standard methodologies used to evaluate these versatile polymers.

Introduction to Liquid Polysulfide Polymers

Liquid polysulfide polymers are a class of specialty elastomers discovered in 1926, characterized by their unique sulfur-containing backbone.[1][2] This structure imparts exceptional resistance to solvents, fuels, and various chemicals, along with excellent flexibility at low temperatures, and robust resistance to weathering, ozone, and UV light.[3][4][5] These polymers are typically low- to medium-viscosity liquids with reactive thiol (-SH) terminal groups, which are crucial for their curing into durable, elastomeric sealants.[1][3] Their primary applications include demanding sealing tasks in the construction, aerospace, and insulating glass industries.[3][6]

Polymer Synthesis and Structure

The synthesis of liquid polysulfide polymers is primarily achieved through the condensation polymerization of bis-(2-chloroethyl) formal with an aqueous solution of sodium polysulfide.[1][7] To control the degree of branching and, consequently, the final properties of the polymer, a cross-linking agent such as 1,2,3-trichloropropane (TCP) is often incorporated into the reaction.[1]

The polymerization occurs in an aqueous dispersion, resulting in a high molecular weight latex.[1] This latex is then chemically reduced to achieve the desired chain length and viscosity for the liquid polymer.[1] The general chemical structure of a liquid polysulfide polymer is characterized by repeating disulfide (-S-S-) linkages in the main chain and terminal thiol groups.[4]

Figure 1: Synthesis workflow of liquid polysulfide polymers.

Curing Mechanisms

The transformation of liquid polysulfide polymers into solid, elastomeric sealants is achieved through a curing process, which primarily involves the oxidation of the terminal thiol groups to form disulfide bonds. This process can be initiated by various curing agents, with the most common being metallic oxides. The choice of curing agent and other formulation components allows for the tailoring of the sealant's final properties.

Oxidative Curing

The most prevalent curing method for polysulfide sealants is oxidative coupling of the thiol terminals.[4] Manganese dioxide (MnO₂) is a widely used oxidizing agent that provides good heat resistance to the cured sealant.[8] Other common curing agents include lead dioxide (PbO₂), calcium peroxide, and organic hydroperoxides.[1] The curing reaction is catalyzed by the presence of water.[1]

Figure 2: Oxidative curing mechanism of thiol-terminated polysulfide polymers.

Sealant Formulation

A typical polysulfide sealant is a formulated system consisting of the liquid polysulfide polymer and various additives that impart desired properties to both the uncured and cured sealant.

Figure 3: Workflow for the formulation of a two-component polysulfide sealant.

Quantitative Properties of Liquid Polysulfide Polymers

The properties of liquid polysulfide polymers can be tailored by controlling their molecular weight and degree of branching. The following table summarizes typical properties of commercially available grades.

| Property | THIOKOL® LP-2 | THIOKOL® LP-32 | Thioplast® G1 | Thioplast® G12 | Thioplast® G21 |

| Viscosity (Pa·s at 25°C) | 410-500 | 41-48[9] | 110-140 | 45-55 | 20-30 |

| Average Molecular Weight ( g/mol ) | ~4000 | ~4000 | >1800[10] | >1800[11] | >1800[12] |

| Thiol Content (%) | 1.5 - 2.0 | 1.5 - 2.0 | - | - | - |

| Cross-linking Agent Content (%) | 2.0 | 0.5 | - | - | - |

| Moisture Content (%) | 0.15-0.25[9] | 0.15-0.25 | - | - | - |

| Specific Gravity | 1.27 | 1.27 | - | - | - |

| Color | Amber | Amber[9] | Light red-brownish | Light red-brownish | Light red-brownish |

Quantitative Properties of Cured Polysulfide Sealants

The final properties of the cured sealant are a function of the base polymer, curing agent, and formulation additives.

| Property | Typical Value Range | Test Method |

| Tensile Strength (MPa) | 1.23 - 1.45[13] | ASTM D412 |

| Elongation at Break (%) | 393 - 573[13] | ASTM D412 |

| Hardness (Shore A) | 24 - 42[13] | ASTM C661 |

| Service Temperature Range (°C) | -50 to 150[4] | - |

| Moisture Vapor Transmission (g/m²/24h) | 3.5 - 4.0[14] | - |

Chemical Resistance of Cured Polysulfide Sealants

A key attribute of polysulfide sealants is their excellent resistance to a wide range of chemicals. The following table provides a general guide to their chemical compatibility.

| Chemical Class | Resistance Rating |

| Acids, Dilute | A-B |

| Alcohols | A |

| Aliphatic Hydrocarbons | A |

| Aromatic Hydrocarbons | A |

| Esters | A |

| Ketones | A |

| Oils and Fuels | A |

| Water | A |

Rating Key: A = Excellent, B = Good (Slight attack by absorption, some swelling and a small reduction in mechanical properties likely).[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polysulfide sealants, based on ASTM standards.

Indentation Hardness (ASTM C661)

This test method determines the indentation hardness of a single- or multi-component elastomeric sealant by means of a durometer.[16][17][18]

-

Apparatus:

-

Durometer, Type A-2, with a dial graduated from 0 to 100.

-

Rectangular brass frame with inside dimensions of approximately 130 by 40 by 6 mm.

-

Two aluminum plates (16 to 24 gauge, approximately 80 by 150 mm).

-

Thin-bladed knife.

-

-

Procedure:

-

For multi-component sealants, condition the base compound and curing agent for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

-

Thoroughly mix the components for 5 minutes.

-

Place the brass frame on one of the aluminum plates.

-

Fill the frame with the sealant, avoiding the formation of air bubbles.

-

Strike the surface of the sealant flat with a metal straightedge.

-

Place the second aluminum plate on top of the frame and invert the assembly.

-

Cure the specimen for the specified time at standard conditions.

-

After curing, remove the brass frame.

-

Take at least three instantaneous hardness readings by pressing the durometer firmly against the sealant surface. The pressure foot should be parallel to the surface.

-

Take readings on smooth portions of the surface, no closer than 13 mm from the edges and 25 mm from each other.

-

Report the average of the readings.

-

Tack-Free Time (ASTM C679)

This procedure determines the time it takes for a sealant to become tack-free, which is a measure of its surface cure time.[19][20][21][22]

-

Apparatus:

-

Polyethylene film.

-

Timing device.

-

-

Procedure:

-

Prepare a sealant specimen by applying it to a non-porous substrate to a uniform thickness of approximately 6 mm.[19]

-

Conduct the test under standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).[19]

-

Start the timing device immediately after application.

-

At regular intervals (e.g., every 15 minutes), lightly touch the sealant surface with a fresh piece of polyethylene film.[19]

-

The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.

-

Record the elapsed time.

-

Durability in Continuous Immersion (ASTM C1247)

This test method evaluates the durability of a sealant and its adhesion to a substrate while continuously immersed in a liquid, often at an elevated temperature to accelerate aging.[23][24][25][26]

-

Apparatus:

-

Compression/extension machine as described in ASTM C719.

-

Water bath or oven capable of maintaining 50 ± 2°C.

-

Substrate materials (e.g., aluminum, concrete).

-

-

Procedure:

-

Prepare test specimens by applying the sealant between two substrate blocks as described in ASTM C719.

-

Cure the specimens as specified by the manufacturer.

-

Immerse the cured specimens in the test liquid (e.g., water) at 50 ± 2°C for six weeks.

-

After six weeks, remove the specimens and immediately place them in the compression/extension machine.

-

Cycle the specimens through three compression and three extension cycles at a specified rate.

-

After cycling, examine the specimens for adhesive or cohesive failure.

-

If no failure is observed, the specimens can be re-immersed for an additional four weeks and the cycling process repeated.

-

Report the number of cycles to failure and the mode of failure (adhesive or cohesive).

-

Conclusion

Liquid polysulfide polymers possess a unique combination of properties that make them highly suitable for a wide range of demanding sealant applications. Their excellent chemical and solvent resistance, low-temperature flexibility, and good adhesion to various substrates are direct results of their sulfur-containing molecular structure. Through careful formulation with various additives and curing agents, the properties of the final sealant can be precisely tailored to meet the requirements of specific applications, from architectural construction to aerospace engineering. The standardized test methods outlined in this guide provide a framework for evaluating and ensuring the performance and durability of these critical materials.

References

- 1. adhesivesmag.com [adhesivesmag.com]

- 2. nouryon.com [nouryon.com]

- 3. nouryon.com [nouryon.com]

- 4. Polysulfide Polymers | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]

- 5. globalspec.com [globalspec.com]

- 6. hmroyal.com [hmroyal.com]

- 7. specialchem.com [specialchem.com]

- 8. torayfinechemicals.com [torayfinechemicals.com]

- 9. img1.wsimg.com [img1.wsimg.com]

- 10. Thioplast G1 Liquid polysulfide polymer with thiol end groups (MW > 1800) [nouryon.com]

- 11. Thioplast G12 Liquid polysulfide polymer with thiol end groups (MW > 1800) [nouryon.com]

- 12. Thioplast G21 Liquid polysulfide polymer with thiol end groups (MW > 1800 g/mol) [nouryon.com]

- 13. scribd.com [scribd.com]

- 14. THIOKOL® LP / NPS-282ãFeature | Polysulfide Polymers | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]

- 15. engineeringbylee.com [engineeringbylee.com]

- 16. store.astm.org [store.astm.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. standards.globalspec.com [standards.globalspec.com]

- 19. infinitalab.com [infinitalab.com]

- 20. matestlabs.com [matestlabs.com]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. scribd.com [scribd.com]

- 23. store.astm.org [store.astm.org]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. standards.iteh.ai [standards.iteh.ai]

- 26. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Synthesis of Polysulfide Rubber Using Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polysulfide rubbers utilizing phase transfer catalysis (PTC). It covers the core principles, detailed experimental protocols, quantitative data, and reaction mechanisms involved in this versatile polymerization technique. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these polymers for various applications, including controlled release matrices and biocompatible materials.

Introduction to Polysulfide Rubber Synthesis via Phase Transfer Catalysis

Polysulfide rubbers, commercially known as Thiokols, are polymers characterized by disulfide (-S-S-) or higher polysulfide (-Sx-) linkages in their backbone. They are renowned for their excellent solvent and oil resistance, good weathering properties, and low-temperature flexibility. The synthesis of these polymers typically involves the condensation reaction between an organic dihalide and an alkali metal polysulfide.

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. In the context of this compound synthesis, a phase transfer catalyst is employed to transport the polysulfide anions from the aqueous phase to the organic phase, where the polymerization with the organic dihalide occurs. This method offers several advantages, including milder reaction conditions, faster reaction rates, and higher yields compared to traditional methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of both aliphatic and aromatic polysulfide rubbers using phase transfer catalysis.

Synthesis of Aliphatic this compound: Poly(ethyl tetrasulfide)

This protocol is based on the condensation polymerization of 1,2-dichloroethane with sodium tetrasulfide.[1]

Materials:

-

Sodium hydroxide (NaOH)

-

Sulfur (S)

-

1,2-dichloroethane (ClCH₂CH₂Cl)

-

Methyl tributyl ammonium chloride (CH₃(C₄H₉)₃NCl) as the phase transfer catalyst

-

Deionized water

Procedure:

-

Preparation of Sodium Tetrasulfide (Na₂S₄) Solution:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve sodium hydroxide (e.g., 2 g) in deionized water (e.g., 50 mL) and bring to a boil.

-

Gradually add sulfur powder to the boiling solution while stirring until it completely dissolves, forming a deep red solution of sodium tetrasulfide.

-

For a typical reaction, a solution of 5.5 g of Na₂S₄ in 250 mL of deionized water can be prepared.[1]

-

-

Polymerization:

-

Heat the freshly prepared sodium tetrasulfide solution to 70°C in the reaction flask with continuous stirring at 300 rpm.[1]

-

Add the phase transfer catalyst, methyl tributyl ammonium chloride, to the aqueous solution.

-

Slowly add 1,2-dichloroethane to the reaction mixture.

-

Continue the reaction at 70°C for a specified period (e.g., 1-2 hours). The formation of a yellowish elastic solid indicates the progress of the polymerization.[1]

-

-

Purification:

-

After the reaction is complete, the solid this compound is separated from the reaction mixture.

-

The polymer is then washed thoroughly with hot water to remove any unreacted salts and the catalyst.

-

The purified polymer is then dried under vacuum until a constant weight is achieved.

-

Synthesis of Aromatic this compound: Poly(p-xylylene tetrasulfide)

This protocol describes the synthesis of an aromatic this compound via interfacial polycondensation.[1]

Materials:

-

1,4-Bis(chloromethyl)benzene (ClCH₂C₆H₄CH₂Cl)

-

Sodium tetrasulfide (Na₂S₄)

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr) as the phase transfer catalyst

-

Organic solvent (e.g., dichloromethane or toluene)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of sodium tetrasulfide as described in the previous protocol.

-

Dissolve 1,4-bis(chloromethyl)benzene in an organic solvent.

-

-

Interfacial Polymerization:

-

In a reaction vessel, combine the aqueous solution of sodium tetrasulfide and the organic solution of 1,4-bis(chloromethyl)benzene.

-

Add the phase transfer catalyst, tetrabutylammonium bromide, to the two-phase system.

-

Stir the mixture vigorously to create a large interfacial area for the reaction to occur.

-

The polymerization proceeds at the interface of the two immiscible liquids.

-

-

Purification:

-

After the reaction, the organic and aqueous layers are separated.

-

The polymer, present in the organic phase, is isolated by precipitation in a non-solvent like methanol.

-

The precipitated polymer is then filtered, washed with water and methanol, and dried under vacuum.

-

Quantitative Data

The properties of the synthesized this compound are influenced by various factors, including the type of catalyst, monomers, and reaction conditions. This section presents a summary of key quantitative data obtained from the characterization of these polymers.

| Property | Poly(ethyl tetrasulfide) | Poly(butylene trisulfide) | Poly(p-xylylene tetrasulfide) | Reference(s) |

| Molecular Weight ( g/mol ) | ~2584 | ~5168 | Not specified | [1][2] |

| Glass Transition (Tg) | - | -39 °C | Not specified | [2] |

| Melting Temperature (Tm) | - | 38 °C | Not specified | [2] |

| Thermal Decomposition | Two-stage degradation | Begins around 239 °C | Not specified | [1][2] |

Signaling Pathways and Experimental Workflows

Visual representations of the reaction mechanism and experimental workflow provide a clearer understanding of the synthesis process.

Reaction Mechanism of Phase Transfer Catalyzed Polysulfide Synthesis

References

An In-depth Technical Guide to the Preparation of Polysulfide Rubber from 1,2-Dichloroethane and Sodium Polysulfide

This technical guide provides a comprehensive overview of the synthesis of polysulfide rubber, commercially known as Thiokol A, through the condensation polymerization of 1,2-dichloroethane and sodium polysulfide. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Polysulfide rubbers were among the first commercially successful synthetic elastomers.[1] The synthesis involves the reaction of an organic dihalide, in this case, 1,2-dichloroethane, with a sodium polysulfide solution.[1] The resulting polymer is characterized by its excellent resistance to solvents, fuels, and environmental factors like ozone and UV light, making it suitable for applications such as sealants, gaskets, and hoses, particularly in the aerospace and automotive industries.[2][3] This guide details the chemical principles, experimental procedures, and key characterization data for the laboratory-scale preparation of this versatile polymer.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 1,2-dichloroethane and sodium polysulfide is a condensation polymerization. The reaction proceeds in two main steps:

-

Formation of Sodium Polysulfide: Sodium polysulfide (Na₂Sₓ) is prepared by reacting elemental sulfur with sodium hydroxide in an aqueous solution. The value of 'x' in Na₂Sₓ, which represents the number of sulfur atoms in the polysulfide chain, can vary but is typically in the range of 2 to 4 for rubber synthesis.[4]

-

Polymerization: The sodium polysulfide then reacts with 1,2-dichloroethane in a nucleophilic substitution reaction, eliminating sodium chloride and forming the polysulfide polymer chain.[5]

The overall reaction can be represented as:

n ClCH₂CH₂Cl + n Na₂Sₓ → [-CH₂CH₂-Sₓ-]n + 2n NaCl

The properties of the final polymer are highly dependent on the length of the polysulfide chain (the value of 'x').[3] For elastomeric properties, a higher sulfur rank (x ≥ 4) is generally desired.[3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various sources regarding the synthesis and properties of this compound.

Table 1: Representative Reaction Parameters and Yields

| Parameter | Value | Source |

| Reactants | ||

| Sodium Hydroxide | 5 g in 100 mL water | [2] |

| Sulfur | 10 g | [2] |

| 1,2-Dichloroethane | 20 mL | [2] |

| Reaction Conditions | ||

| Sodium Polysulfide Formation | Boiling water temperature | [2] |

| Polymerization Temperature | Below 83°C | [6] |

| Polymerization Time | 20 minutes | [2] |

| Yield | ||

| Polymer Yield | 14-18 g | [7] |

| Polymer Yield (another exp.) | 9.4534 g | [4] |

Table 2: Physicochemical and Thermal Properties of this compound (Thiokol A)

| Property | Value | Source |

| Molecular Weight | ||

| Average Molecular Weight (with PTC) | ~2584 g/mol | [8] |

| Physical Properties | ||

| Appearance | Bright yellow, rubbery solid | [7] |

| Service Temperature Range | -54°C to +107°C (-65°F to +225°F) | [9] |

| Thermal Properties | ||

| First Decomposition Stage | 200-350°C (elimination of degraded products) | [8] |

| Second Decomposition Stage | 430-550°C (thermal decomposition of dithiocarbonates) | [8] |

| Solvent Resistance | ||

| General | Excellent resistance to petroleum solvents, ketones, and ethers | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Preparation of Sodium Polysulfide Solution

-

In a 500-mL flask, dissolve 10 g of sodium hydroxide in 80 mL of water.[7]

-

Bring the solution to a boil.

-

Gradually add 13 g of powdered sulfur to the boiling solution with constant stirring.[7]

-

Continue heating and stirring until the sulfur is completely dissolved, resulting in a dark reddish-brown solution. This process may take 30-35 minutes.[7]

-

Allow the sodium polysulfide solution to cool to approximately 70°C.[7]

Polymerization of 1,2-Dichloroethane

-

To the cooled sodium polysulfide solution, add 20 mL of 1,2-dichloroethane while stirring.[7]

-

Heat the two-phase mixture to reflux for 45 minutes. Polymerization will commence at the interface of the two liquids.[7]

-

A yellow, rubbery polymer will precipitate from the solution.

-

After the reflux period, cool the mixture to room temperature.

-

Decant the supernatant liquid.

-

Wash the polymer lump several times with water to remove unreacted reagents and sodium chloride.

-

Dry the polymer. For long-term storage and to maintain elasticity, it is recommended to store the polymer under water.[7] Storing it dry can lead to brittleness.[7]

Synthesis using a Phase Transfer Catalyst (PTC)

The use of a phase transfer catalyst can enhance the reaction rate and yield.

-

Prepare the sodium tetrasulfide (Na₂S₄) solution by dissolving 5.5 g of Na₂S₄ in 250 mL of deionized water in a three-neck round-bottom flask.[8]

-

Heat the solution to 70°C with stirring at 300 rpm.[8]

-

Add a phase transfer catalyst, such as methyltributylammonium chloride.

-

Slowly add 1,2-dichloroethane to the reaction mixture.

-

Continue stirring at 70°C to allow the condensation polymerization to occur.

-

The resulting yellowish elastic solid can be isolated by filtration and washed with water.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Chemical reaction pathway for this compound synthesis.

Caption: Experimental workflow for this compound preparation.

Conclusion

The synthesis of this compound from 1,2-dichloroethane and sodium polysulfide is a well-established and reproducible method for producing an elastomer with valuable chemical resistance properties. This guide provides the fundamental knowledge and practical protocols for its preparation. Further research and optimization of reaction conditions, such as the use of phase transfer catalysts and varying the sulfur rank of the sodium polysulfide, can lead to the tailoring of the polymer's properties for specific advanced applications.

References

- 1. scribd.com [scribd.com]

- 2. grokipedia.com [grokipedia.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. This compound | C23H29NO3 | CID 2856734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. terrificscience.org [terrificscience.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. allsealsinc.com [allsealsinc.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Thiokol Rubber

For Researchers, Scientists, and Drug Development Professionals

Introduction